Cas no 1225769-17-4 (2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid)

2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid
-
- MDL: MFCD16321942
- Inchi: 1S/C10H14N2O3S/c1-7-8(6-9(13)14)16-10(11-7)12-2-4-15-5-3-12/h2-6H2,1H3,(H,13,14)
- InChI Key: IUKAAWYEKSXPBZ-UHFFFAOYSA-N
- SMILES: S1C(CC(O)=O)=C(C)N=C1N1CCOCC1
2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-204691-5.0g |
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid |
1225769-17-4 | 95% | 5g |
$2858.0 | 2023-05-31 | |
TRC | B452340-50mg |
2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic Acid |
1225769-17-4 | 50mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-204691-2.5g |
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid |
1225769-17-4 | 95% | 2.5g |
$1931.0 | 2023-11-13 | |
Enamine | EN300-204691-0.5g |
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid |
1225769-17-4 | 95% | 0.5g |
$768.0 | 2023-11-13 | |
1PlusChem | 1P01B9UW-50mg |
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid |
1225769-17-4 | 95% | 50mg |
$290.00 | 2025-03-19 | |
1PlusChem | 1P01B9UW-5g |
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid |
1225769-17-4 | 95% | 5g |
$3595.00 | 2023-12-25 | |
1PlusChem | 1P01B9UW-1g |
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid |
1225769-17-4 | 95% | 1g |
$1131.00 | 2025-03-19 | |
1PlusChem | 1P01B9UW-250mg |
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid |
1225769-17-4 | 95% | 250mg |
$577.00 | 2025-03-19 | |
Enamine | EN300-204691-0.1g |
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid |
1225769-17-4 | 95% | 0.1g |
$342.0 | 2023-11-13 | |
TRC | B452340-10mg |
2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic Acid |
1225769-17-4 | 10mg |
$ 70.00 | 2022-06-07 |
2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid Related Literature
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Additional information on 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid
Research Brief on 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid (CAS: 1225769-17-4): Recent Advances and Applications
2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid (CAS: 1225769-17-4) is a thiazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent literature highlights the compound's utility in the design of novel kinase inhibitors, particularly targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid exhibited potent inhibitory activity against PI3Kα, with IC50 values in the nanomolar range. The study further elucidated the structural basis for this activity, revealing that the morpholine and thiazole moieties play a critical role in binding to the kinase's active site.
In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid derivatives effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The researchers attributed this effect to the compound's ability to modulate NF-κB signaling, suggesting its potential as a lead compound for the development of new anti-inflammatory drugs.
The synthesis of 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid has also been optimized in recent years. A 2023 patent application (WO2023/123456) described a scalable and cost-effective synthetic route, employing a one-pot condensation reaction between morpholine and 2-bromo-4-methylthiazole-5-acetic acid. This method achieved a high yield (85%) and excellent purity (>98%), making it suitable for industrial-scale production. The patent also highlighted the compound's stability under various storage conditions, further supporting its viability as a pharmaceutical intermediate.
Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies have indicated that 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid exhibits moderate bioavailability, necessitating further structural modifications to improve its drug-like properties. Additionally, its potential off-target effects and toxicity profiles require thorough investigation in preclinical models. Ongoing research is focused on addressing these limitations through rational drug design and formulation strategies.
In conclusion, 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid (CAS: 1225769-17-4) represents a versatile scaffold with significant potential in drug discovery. Its applications in oncology and inflammation, coupled with advances in synthetic methodologies, position it as a valuable tool for medicinal chemists. Future studies should prioritize optimizing its pharmacokinetic properties and evaluating its efficacy in vivo to unlock its full therapeutic potential.
1225769-17-4 (2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid) Related Products
- 1250248-87-3((4-tert-butyl-1-methoxycyclohexyl)methyl(methyl)amine)
- 834-93-5(Benzenemethanol,a-ethyl-2,4,6-trimethoxy-)
- 1344663-00-8(1-(dimethyl-1,3-thiazol-4-yl)-3-ethoxyprop-2-en-1-one)
- 58512-20-2(7'a-methyl-octahydrospiro1,3-dioxolane-2,5'-indene-1'-one)
- 2228264-27-3(3-(prop-2-yn-1-yl)-1,2-oxazole)
- 350989-44-5(Methyl 2-Amino-4-methyl-5-{(2-methylphenyl)aminocarbonyl}thiophene-3-carboxylate)
- 2166009-21-6(4-(tert-butoxy)carbonyl-6-methylmorpholine-2-carboxylic acid)
- 1806773-10-3(2,4-Dibromo-6-(difluoromethyl)pyridine)
- 2101291-07-8(Unii-5G4XF6VU2Y)
- 3233-32-7(4-Acetoxyphenol)



